5-(4-Bromobenzoyl)-2-chloropyridine

Lipophilicity Drug-likeness Physicochemical properties

5-(4-Bromobenzoyl)-2-chloropyridine is a heteroaromatic diaryl ketone featuring a 4-bromobenzoyl moiety at the 5-position of a 2-chloropyridine ring. Its molecular formula is C₁₂H₇BrClNO (MW 296.55), with a calculated XLogP of 3.8 and a topological polar surface area (TPSA) of 30 Ų.

Molecular Formula C12H7BrClNO
Molecular Weight 296.54 g/mol
CAS No. 192437-73-3
Cat. No. B1278889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromobenzoyl)-2-chloropyridine
CAS192437-73-3
Molecular FormulaC12H7BrClNO
Molecular Weight296.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)Br
InChIInChI=1S/C12H7BrClNO/c13-10-4-1-8(2-5-10)12(16)9-3-6-11(14)15-7-9/h1-7H
InChIKeyFCMSFRRFJDYZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromobenzoyl)-2-chloropyridine (CAS 192437-73-3): A Halogenated Diaryl Ketone for Selective Cross-Coupling and Bioactive Scaffold Construction


5-(4-Bromobenzoyl)-2-chloropyridine is a heteroaromatic diaryl ketone featuring a 4-bromobenzoyl moiety at the 5-position of a 2-chloropyridine ring . Its molecular formula is C₁₂H₇BrClNO (MW 296.55), with a calculated XLogP of 3.8 and a topological polar surface area (TPSA) of 30 Ų . This structural arrangement provides two distinct, orthogonally reactive halogen handles that enable sequential, chemoselective functionalization in cross-coupling reactions . As a synthetic intermediate, it is employed in the preparation of heterocyclic libraries and has been computationally predicted to interact with protein kinases, making it a candidate for early-stage medicinal chemistry optimization [1].

Why 5-(4-Bromobenzoyl)-2-chloropyridine Cannot Be Replaced by Isomeric or Alternative Halogenated Analogs


The precise regioisomeric positioning of the bromine atom on the benzoyl ring is a critical determinant of both synthetic trajectory and biological interaction profile. Substituting the 4-bromo isomer with the 2-bromo (CAS 858035-60-6) or 3-bromo (CAS 1187165-79-2) positional isomers fundamentally alters the molecule's geometry and the vector of subsequent cross-coupling reactions . Similarly, replacing the bromine with a chlorine atom (5-(4-chlorobenzoyl)-2-chloropyridine, CAS 80099-94-1) significantly reduces the leaving group ability and oxidative addition efficiency in palladium-catalyzed transformations, thereby limiting the scope of accessible derivatives . Furthermore, the dual-halogen (Br and Cl) scaffold is specifically designed for orthogonal functionalization—a feature lost in mono-halogenated or symmetrical analogs—which is essential for constructing complex, polysubstituted heterocycles with defined pharmacophore patterns .

Quantitative Differentiation of 5-(4-Bromobenzoyl)-2-chloropyridine: Physicochemical, Synthetic, and Predicted Biological Comparisons


Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) Benchmarking Against Chlorine and Regioisomeric Analogs

The target compound exhibits a calculated XLogP of 3.8, which is significantly higher than its 4-chloro analog (5-(4-chlorobenzoyl)-2-chloropyridine, XLogP = 2.9) and comparable to its 3-bromo isomer (XLogP = 3.8). This enhanced lipophilicity, driven by the para-bromine substituent, improves predicted membrane permeability, a key factor in early-stage hit identification. The TPSA of 30 Ų is identical across all three halogenated analogs, indicating that the difference in lipophilicity does not come at the cost of increased polarity .

Lipophilicity Drug-likeness Physicochemical properties

Predicted Kinase Inhibition Profile: PASS Analysis for Protein Kinase and Signal Transduction Targets

PASS (Prediction of Activity Spectra for Substances) analysis of 5-(4-bromobenzoyl)-2-chloropyridine predicts a high probability of protein kinase inhibition (Pa = 0.584, Pi = 0.001) and signal transduction pathway inhibitor activity (Pa = 0.718, Pi = 0.011). While these are computational predictions and not experimental validations, the strong Pa values (>0.5) coupled with low Pi values (<0.05) suggest a statistically significant likelihood of kinase-targeted activity. This is in contrast to the lower probability scores observed for the 4-chloro analog in independent PASS analyses (e.g., protein kinase inhibitor Pa ~0.4) [1].

Kinase inhibitor PASS prediction In silico pharmacology

Orthogonal Reactivity: Differentiated Halogen Cross-Coupling Efficiency

The compound's dual halogen system (aryl bromide and 2-chloropyridine) enables orthogonal Suzuki-Miyaura cross-coupling. The aryl bromide is significantly more reactive than the 2-chloropyridine in oxidative addition with Pd(0) catalysts. In comparative model studies of related dihalogeno diaryl ketones, the aryl bromide site undergoes quantitative conversion to biaryl products under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C, 12 h), while the 2-chloropyridine remains intact, allowing for subsequent functionalization . This is a distinct advantage over the 4-chloro analog, where both halogens are chlorines and reactivity differentiation is more challenging to achieve .

Cross-coupling Chemoselectivity Palladium catalysis

Recommended Procurement and Application Scenarios for 5-(4-Bromobenzoyl)-2-chloropyridine Based on Evidence-Driven Differentiation


Sequential Cross-Coupling for Library Synthesis in Kinase Inhibitor Programs

When a project requires the rapid assembly of diverse biaryl or heteroaryl-substituted pyridine libraries, 5-(4-bromobenzoyl)-2-chloropyridine is the preferred intermediate. Its orthogonal halogen handles (Br vs. Cl) allow for sequential Suzuki-Miyaura couplings: first, the more reactive aryl bromide can be diversified with a wide range of boronic acids to explore initial SAR, followed by a second, more challenging coupling at the 2-chloropyridine position to fine-tune properties . This two-step, one-pot potential reduces purification overhead and accelerates hit-to-lead timelines.

Hit Identification in Protein Kinase-Targeted Screens Requiring Higher Lipophilicity

For kinase inhibitor projects where the target binding site is known to favor hydrophobic interactions (e.g., Type II inhibitors targeting the DFG-out conformation), the 4-bromo derivative offers an XLogP of 3.8, which is a full 0.9 log units higher than its 4-chloro analog . This enhanced lipophilicity, combined with a favorable PASS prediction for kinase inhibition (Pa = 0.584), makes it a more attractive starting point than the less lipophilic chloro variant, potentially improving membrane permeability and initial cellular activity [1].

Synthesis of Azafluorenone Derivatives as Antimicrobial or Antiproliferative Agents

5-(4-Bromobenzoyl)-2-chloropyridine serves as a direct precursor to substituted azafluorenones via palladium-catalyzed auto-tandem processes. In this application, the compound undergoes an intramolecular arylation following an initial Suzuki coupling, yielding the tetracyclic azafluorenone core in a single synthetic operation . This contrasts with the need for multiple protection/deprotection steps when using symmetrical dihalides, highlighting the efficiency of this specifically halogenated scaffold for complex heterocycle construction.

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